molecular formula C21H25N3O5S B2727775 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 942013-44-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2727775
M. Wt: 431.51
InChI Key: RHFINFWTHVMSCO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, a hexahydroquinazoline, and a thioacetamide group. The presence of these groups suggests that the compound could have interesting chemical and biological properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxole and hexahydroquinazoline rings, and the introduction of the thioacetamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.



Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.



Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the hexahydroquinazoline ring could potentially be opened under acidic or basic conditions, and the thioacetamide group could potentially be hydrolyzed to form a carboxylic acid.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, can be predicted based on its structure and the properties of similar compounds.


Scientific Research Applications

Antitumor Activity

A study by Al-Suwaidan et al. (2016) describes the synthesis and evaluation of novel 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating significant broad-spectrum antitumor activities. The compounds exhibited potency against various cancer cell lines, showcasing their potential as lead compounds for anticancer drug development. The study also employed molecular docking to reveal the compounds' mechanisms of action, indicating interactions with key biological targets such as EGFR-TK and B-RAF kinase, which are critical in cancer progression (Al-Suwaidan et al., 2016).

Microbial Transformation

Research on the microbial transformation of benzoxazolinone and benzoxazinone allelochemicals by Fomsgaard et al. (2004) delves into the environmental and biochemical pathways of these compounds. This study highlights the complex interactions and transformation products in soil environments, contributing to our understanding of allelopathic properties and their potential agricultural applications (Fomsgaard et al., 2004).

Synthesis and Characterization of Novel Derivatives

The synthesis and characterization of novel derivatives with antibacterial properties were reported by Bhoi et al. (2015). This research focused on creating N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which were tested for in vitro antibacterial activity. The results indicated broad-spectrum antibacterial effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents (Bhoi et al., 2015).

Molecular Docking and Bioactivity Studies

Tariq et al. (2018) synthesized and investigated novel 1,2,4-triazole-based benzothiazole/benzoxazole derivatives for their anti-inflammatory activity and p38α MAP kinase inhibition. One of the compounds showed superior inhibitory potency and anti-inflammatory activity, along with a safer gastrointestinal profile. Molecular docking studies provided insights into the compounds' interactions with biological targets, emphasizing their therapeutic potential (Tariq et al., 2018).

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific properties. For example, if the compound is toxic, it could pose a risk to health. Additionally, if the compound is reactive, it could pose a risk of fire or explosion.


Future Directions

Future research on the compound could involve further studies of its synthesis, properties, and potential applications. For example, if the compound has interesting biological activity, it could be studied as a potential drug candidate.


properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(3-hydroxypropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c25-9-3-8-24-16-5-2-1-4-15(16)20(23-21(24)27)30-12-19(26)22-11-14-6-7-17-18(10-14)29-13-28-17/h6-7,10,25H,1-5,8-9,11-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFINFWTHVMSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCCO)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

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